Diethylisopropylamine
Overview
Description
Diethylisopropylamine is an organic compound with the molecular formula C7H17N. It is a tertiary amine, characterized by the presence of two ethyl groups and one isopropyl group attached to the nitrogen atom. This compound is a colorless liquid that is miscible with water and has a variety of applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylisopropylamine can be synthesized through the reaction of isopropyl bromide with diethylamine. The reaction typically requires heating under reflux conditions in the presence of a catalyst such as copper and sodium bromide. The yield of the reaction can be significantly improved by using an autoclave and adding glycerol as a reaction promoter .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reductive amination of acetone with ammonia, using a modified copper oxide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Diethylisopropylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Diethylisopropylamine has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs.
Industry: It is used in the manufacture of agrochemicals, dyes, and rubber additives.
Mechanism of Action
The mechanism of action of diethylisopropylamine involves its role as a base in chemical reactions. It can deprotonate acidic compounds, facilitating the formation of reactive intermediates. The nitrogen atom in this compound can also act as a nucleophile, participating in substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Diisopropylamine: Similar in structure but with two isopropyl groups instead of ethyl groups.
Triethylamine: Contains three ethyl groups attached to the nitrogen atom.
Dimethylaminopropylamine: Contains a propyl group and two methyl groups attached to the nitrogen atom.
Uniqueness: Diethylisopropylamine is unique due to its specific combination of ethyl and isopropyl groups, which provides distinct steric and electronic properties. This makes it particularly useful as a non-nucleophilic base in organic synthesis, offering advantages over other similar amines in terms of selectivity and reactivity .
Properties
IUPAC Name |
N,N-diethylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-5-8(6-2)7(3)4/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWOJODHECIZAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208785 | |
Record name | 2-Propanamine, N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6006-15-1 | |
Record name | N,N-Diethyl-2-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6006-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanamine, N,N-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanamine, N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propanamine, N,N-diethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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